molecular formula C12H15N3O B2952667 N-tert-butyl-1H-indazole-7-carboxamide CAS No. 1476776-76-7

N-tert-butyl-1H-indazole-7-carboxamide

Cat. No.: B2952667
CAS No.: 1476776-76-7
M. Wt: 217.272
InChI Key: WRDUXSGUYODZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1H-indazole-7-carboxamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 . It is an off-white solid and is used for research and development purposes .


Synthesis Analysis

This compound can be synthesized from 1H-indazole-7-carboxylic acid and tert-Butylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 465.6±18.0 °C at 760 mmHg . The flash point is 235.4±21.2 °C .

Scientific Research Applications

  • Synthesis and Structural Analysis : The indazole scaffold, including compounds like N-tert-butyl-1H-indazole-7-carboxamide, is a critical pharmacophore in various therapeutic drugs. Efficient synthesis and structural characterization of these compounds are crucial for their application in drug development. For instance, Alam and Keating (2021) focused on the regioselective synthesis of N-1 alkylindazoles, highlighting the importance of structural variation in these compounds for medicinal chemistry (Alam & Keating, 2021).

  • Biological Activity : Indazole derivatives demonstrate significant biological activities, such as inhibition of monoamine oxidase B (MAO-B). Tzvetkov et al. (2014) discovered indazole- and indole-carboxamides as potent, selective, and reversible MAO-B inhibitors, indicating the potential therapeutic applications of these compounds in neurological disorders (Tzvetkov et al., 2014).

  • Antiproliferative Properties : Research by Maggio et al. (2011) revealed that certain N-phenyl-1H-indazole-1-carboxamides have antiproliferative activity against various cancer cell lines. This suggests the potential use of this compound derivatives in cancer therapy (Maggio et al., 2011).

  • Fluorophore Development : The compound has also been explored in the field of fluorophores. For example, Wrona-Piotrowicz et al. (2016) investigated the lithiation of N-tert-butylpyrene-1-carboxamide derivatives, leading to the development of new pyrenyl fluorophores, which could have implications for imaging and diagnostic applications (Wrona-Piotrowicz et al., 2016).

  • Chemical Modifications and Applications : Further studies have shown the versatility of this compound in various chemical modifications, demonstrating its utility in synthesizing diverse chemical entities with potential pharmacological applications. For instance, Ye et al. (2021) reported on the synthesis and crystal structure of a related compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, underlining the chemical diversity achievable with such scaffolds (Ye et al., 2021).

Safety and Hazards

N-tert-butyl-1H-indazole-7-carboxamide is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Properties

IUPAC Name

N-tert-butyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)14-11(16)9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDUXSGUYODZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.